

UFP-512 Bioavailability Enhancement: A Technical Support Center

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Compound of Interest

Compound Name: UFP-512

Cat. No.: B1683366

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Welcome to the technical support center for **UFP-512**. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the bioavailability of **UFP-512** in preclinical experiments.

Frequently Asked Questions (FAQs)

Q1: What is **UFP-512**?

A1: **UFP-512** is a potent and highly selective delta-opioid (DOP) receptor agonist.^{[1][2]} It is a peptide-like molecule being investigated for its therapeutic potential in mood disorders and for alleviating chronic inflammatory and neuropathic pain.^{[1][3][4]} Its chemical name is (3S)-3-[[[(3S)-2-[(2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]3,4-dihydro-1H-isoquinoline-3-carbonyl]amino]-3-(1H-benzimidazol-2-yl)propanoic acid, and it has a molecular weight of 555.64 g/mol .

Q2: What does bioavailability mean and why is it a concern for **UFP-512**?

A2: Bioavailability refers to the fraction of an administered drug that reaches the systemic circulation in an unchanged form. As a peptide-like molecule, **UFP-512** is likely to face several challenges when administered orally, including poor solubility, low membrane permeability across the gastrointestinal tract, and degradation by digestive enzymes. These factors can lead to low and variable bioavailability, limiting its systemic exposure and therapeutic efficacy.

Q3: What is the known solubility of **UFP-512**?

A3: **UFP-512** is reported to be soluble in Dimethyl Sulfoxide (DMSO). However, its aqueous solubility, which is critical for oral absorption, is not well-documented in publicly available literature. Researchers should anticipate challenges with solubility in aqueous-based formulation vehicles.

Q4: What administration routes have been used for **UFP-512** in preclinical studies?

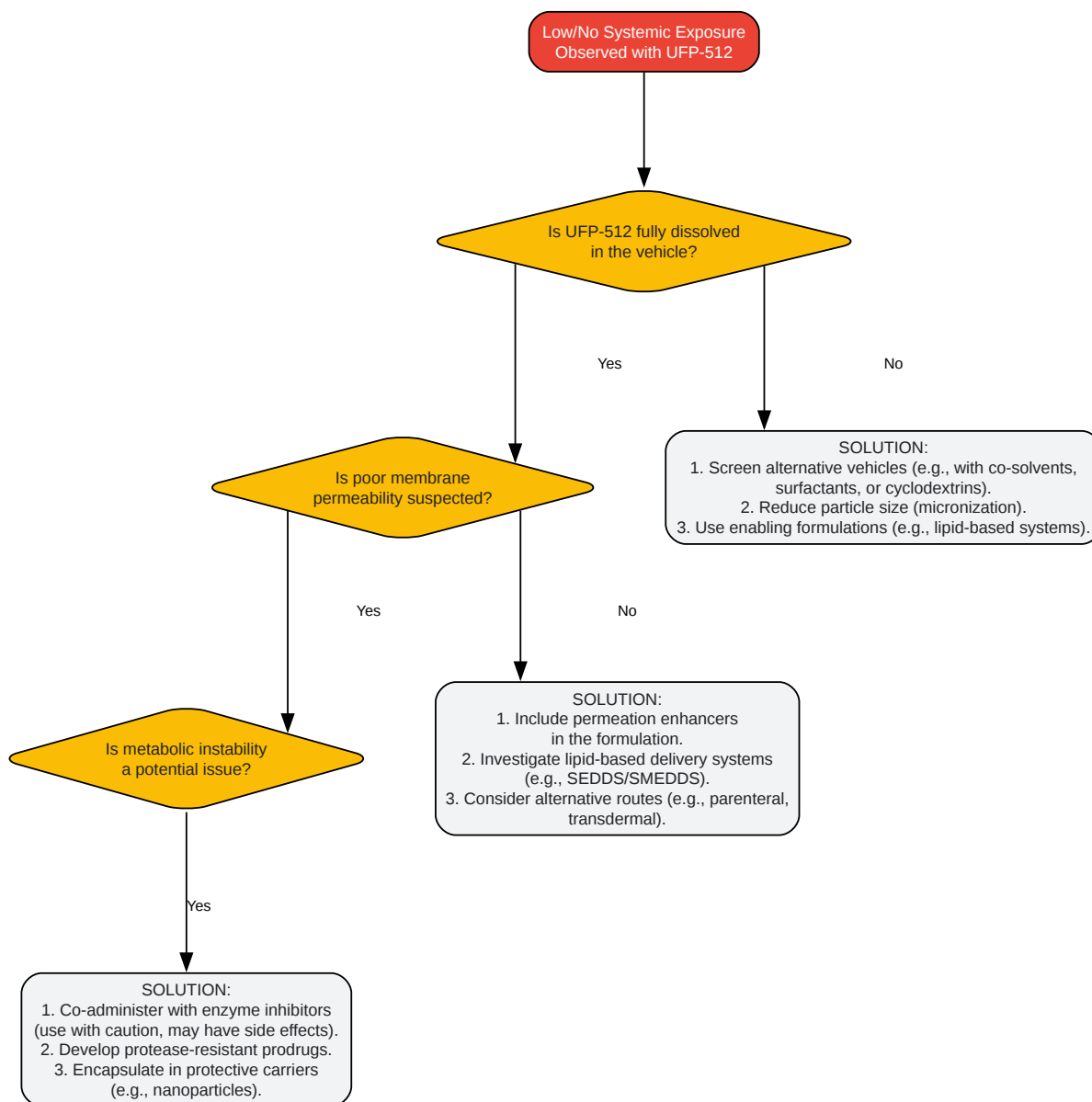
A4: Preclinical research has utilized several routes of administration, including intraperitoneal (i.p.), intravenous (i.v.), intracerebroventricular (i.c.v.), intramuscular (i.m.), and topical application. The choice of a non-oral route in most studies suggests that oral bioavailability is likely a significant hurdle. One study noted that intravenous administration produced limited antinociception in a specific assay, highlighting that both bioavailability and the specific site of action (peripheral vs. central) are critical considerations.

Troubleshooting Guide: Low Systemic Exposure of **UFP-512**

Use this guide to troubleshoot common issues related to poor bioavailability during your experiments.

Problem: My oral administration (p.o.) experiment with **UFP-512** resulted in undetectable or very low plasma concentrations.

This is a common challenge for peptide-like molecules. The workflow below can guide your investigation.



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Caption: Troubleshooting workflow for low **UFP-512** bioavailability.

Problem: I observe high variability in plasma concentrations between subjects.

High variability often points to formulation or physiological issues.

Potential Cause	Troubleshooting Action
Inconsistent Dosing	Ensure the dosing vehicle is a homogenous suspension or solution. Use precise gavage techniques.
Food Effects	Standardize the fasting state of animals before and after dosing. The presence of food can significantly alter gastric emptying and GI tract pH.
Poor Aqueous Solubility	Small changes in GI fluid composition can drastically affect dissolution. Refer to the solubility enhancement strategies in the workflow above.
First-Pass Metabolism	The compound may be heavily metabolized in the gut wall or liver. See "Metabolic Instability" solutions in the workflow.

Strategies & Experimental Protocols

Improving the bioavailability of **UFP-512** requires a systematic approach focusing on its physicochemical limitations.

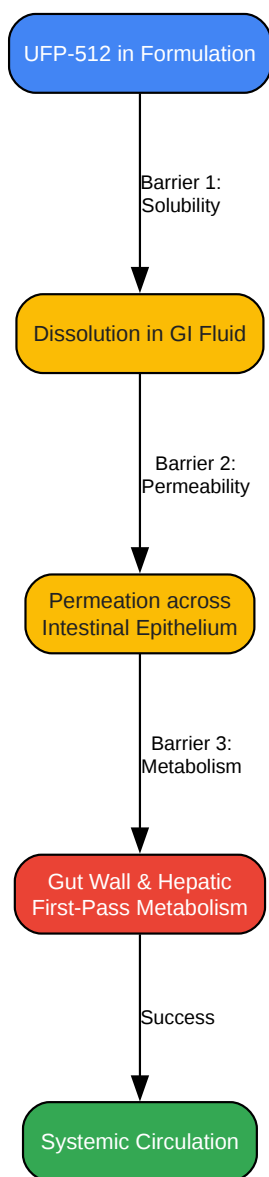
Illustrative Physicochemical & Pharmacokinetic Data

The following table contains hypothetical, illustrative data for **UFP-512** to serve as a baseline for discussion, as public data is limited.

Parameter	Illustrative Value	Implication for Bioavailability
Molecular Weight	555.6 g/mol	High. Molecules >500 Da often have poor passive permeability.
LogP (calculated)	2.5	Moderately lipophilic; may favor membrane partitioning but could be limited by aqueous solubility.
Aqueous Solubility (pH 7.4)	< 0.01 mg/mL	Very low. Likely dissolution-rate limited absorption.
Permeability (Caco-2, Papp A->B)	< 1.0×10^{-6} cm/s	Low. Indicates poor intestinal absorption.
Oral Bioavailability (F%) in Rat	< 1%	Very low. Confirms significant absorption barriers.

Diagram of Barriers to Oral Bioavailability

The following diagram illustrates the sequential barriers that a molecule like **UFP-512** must overcome for successful oral absorption.



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Caption: Key physiological barriers limiting oral drug bioavailability.

Protocol 1: In Vitro Caco-2 Permeability Assay

This assay assesses the potential for intestinal absorption of a compound.

- **Cell Culture:** Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days until they form a differentiated, polarized monolayer.
- **Monolayer Integrity Test:** Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.
- **Compound Preparation:** Prepare a dosing solution of **UFP-512** (e.g., 10 µM) in transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
- **Apical to Basolateral (A->B) Transport:**
 - Add the **UFP-512** dosing solution to the apical (A) side of the Transwell®.
 - Add fresh transport buffer to the basolateral (B) side.
 - Incubate at 37°C with gentle shaking.
 - Take samples from the basolateral side at specified time points (e.g., 30, 60, 90, 120 min).
 - Replenish the basolateral side with fresh buffer after each sample.
- **Sample Analysis:** Quantify the concentration of **UFP-512** in the samples using a validated LC-MS/MS method.
- **Papp Calculation:** Calculate the apparent permeability coefficient (Papp) to classify the compound's permeability.

Protocol 2: In Vivo Pharmacokinetic (PK) Study in Rodents

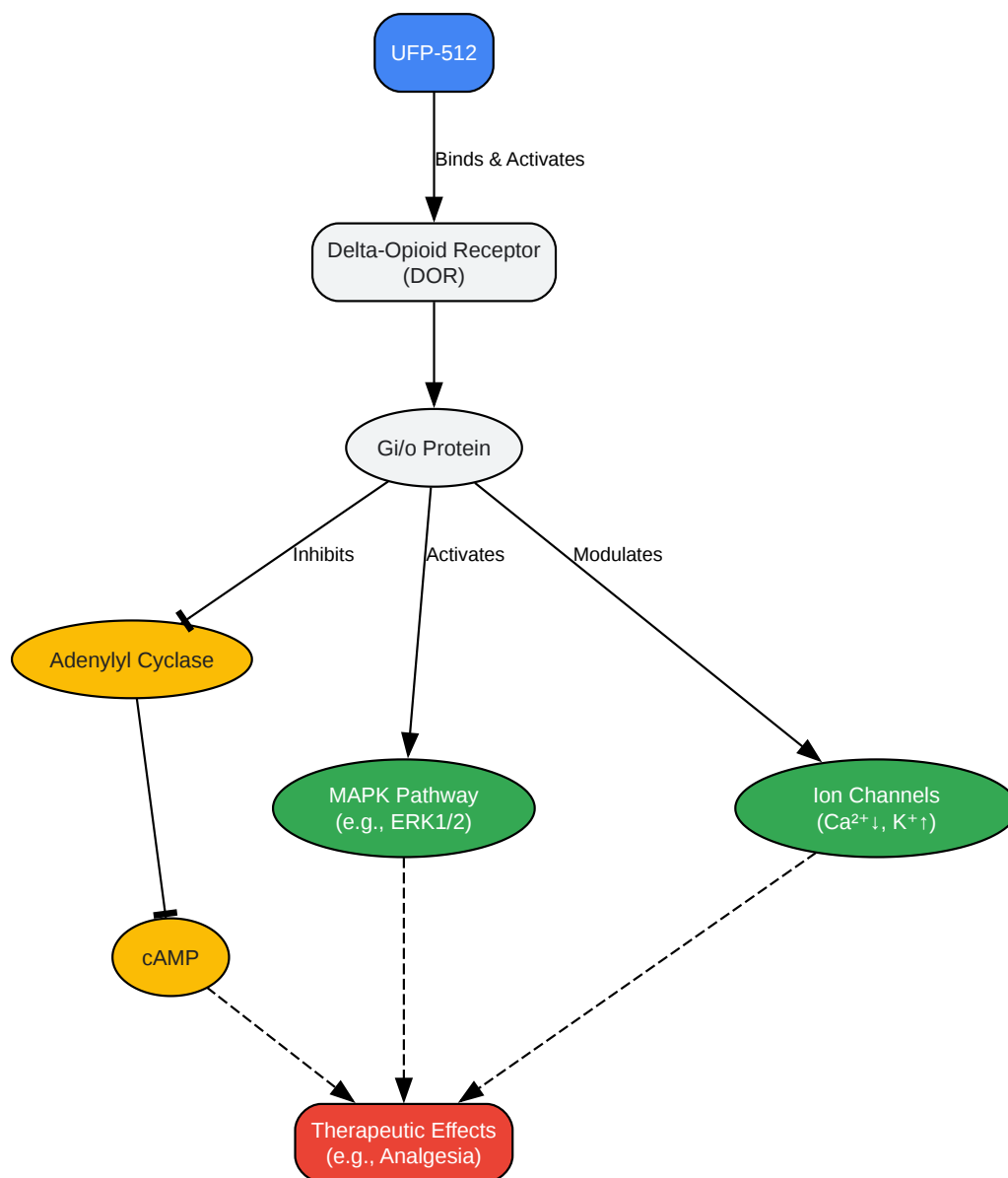
This study determines the plasma concentration-time profile and key PK parameters.

- **Animal Model:** Use male Sprague-Dawley rats (n=3-5 per group), fasted overnight.
- **Formulation Preparation:**

- IV Group: Formulate **UFP-512** in a solubilizing vehicle suitable for injection (e.g., 10% DMSO, 40% PEG400, 50% Saline) at a concentration for a 1 mg/kg dose.
- PO Group: Formulate **UFP-512** in an oral vehicle (e.g., 0.5% Methylcellulose) for a 10 mg/kg dose.
- Dosing:
 - Administer the IV formulation via the tail vein.
 - Administer the PO formulation via oral gavage.
- Blood Sampling: Collect sparse blood samples (e.g., ~100 µL) from the tail vein or saphenous vein into EDTA-coated tubes at pre-dose and at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
- Plasma Preparation: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.
- Bioanalysis: Quantify **UFP-512** concentrations in plasma using a validated LC-MS/MS method.
- Data Analysis: Use pharmacokinetic software to calculate parameters such as AUC (Area Under the Curve), C_{max} (Maximum Concentration), T_{max} (Time to C_{max}), and F% (Oral Bioavailability = $[AUC_{PO} / AUC_{IV}] * [Dose_{IV} / Dose_{PO}] * 100$).

UFP-512 Mechanism of Action: Signaling Pathway

UFP-512 is a delta-opioid receptor (DOR) agonist. Its therapeutic effects are mediated by the activation of this G-protein coupled receptor (GPCR).



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Caption: Simplified signaling pathway for the **UFP-512** DOR agonist.

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